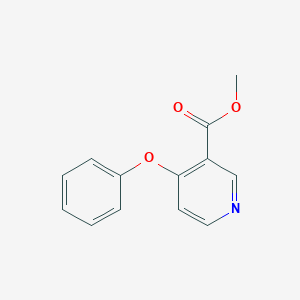
Methyl 4-phenoxypyridine-3-carboxylate
Descripción general
Descripción
“Methyl 4-phenoxypyridine-3-carboxylate” is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 . It is used in scientific research and has diverse applications, such as in drug synthesis and organic chemistry reactions.
Synthesis Analysis
A paper titled “A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate” introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Physical And Chemical Properties Analysis
“Methyl 4-phenoxypyridine-3-carboxylate” has a molecular weight of 229.23 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. These properties can be determined using various experimental techniques.Aplicaciones Científicas De Investigación
Anticonvulsant Agent
Methyl 4-phenoxypyridine-3-carboxylate and its derivatives have been explored as potential anticonvulsant agents. A study focusing on 3-phenoxypyridine 1-oxides, closely related to Methyl 4-phenoxypyridine-3-carboxylate, highlighted the anticonvulsant activity of these compounds. The research found a particular derivative, 4-methyl-3-phenoxypyridine 1-oxide, exhibited significant anticonvulsant activity without causing ataxia or sedation, common side effects of many anticonvulsants (Pavia et al., 1988).
c-Met Kinase Inhibition for Cancer Therapy
Derivatives of Methyl 4-phenoxypyridine-3-carboxylate have been investigated for their potential in inhibiting c-Met kinase, a therapeutic target for cancer treatment. A study synthesized and evaluated novel derivatives for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines. The most promising compound exhibited remarkable cytotoxicity against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Liu et al., 2020).
Antimicrobial Activity
A series of methyl-2-aminopyridine-4-carboxylate derivatives, structurally similar to Methyl 4-phenoxypyridine-3-carboxylate, were synthesized and evaluated for their antimicrobial activity. The study found that certain derivatives showed good antimicrobial activity, indicating the potential use of these compounds in antimicrobial applications (Nagashree et al., 2013).
Herbicidal Activity
Research on various phenoxypyridines, including structures similar to Methyl 4-phenoxypyridine-3-carboxylate, revealed their potential as herbicides. The study noted that while most 3- and 4-phenoxypyridines did not show significant herbicidal effects, certain 2-phenoxypyridines exhibited high potential as effective herbicides, indicating the diverse applications of these compounds (Fujikawa et al., 1970).
Propiedades
IUPAC Name |
methyl 4-phenoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)11-9-14-8-7-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTSKMNCXABVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenoxypyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
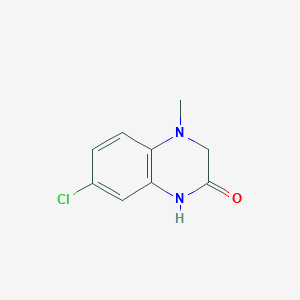
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)
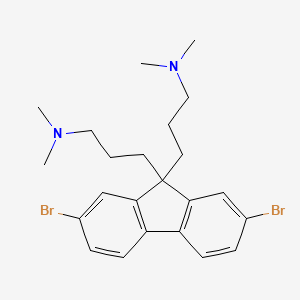

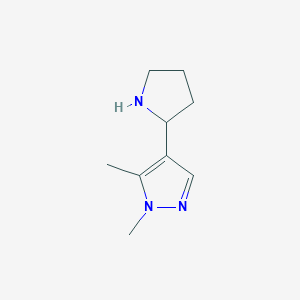

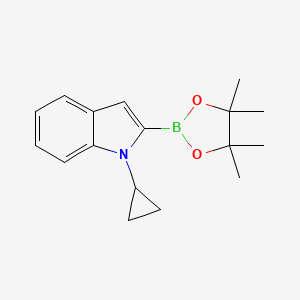
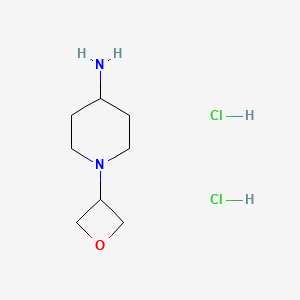
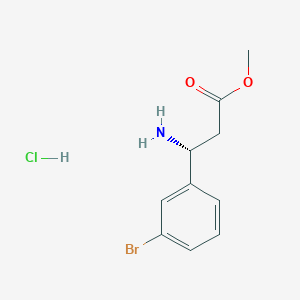
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
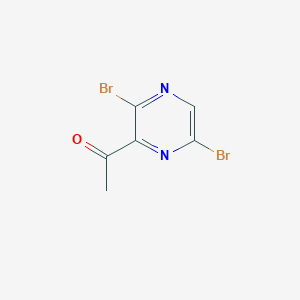
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)